![molecular formula C14H13N2NaO5S2 B1670278 Desacetylcephalothin sodium CAS No. 5547-29-5](/img/structure/B1670278.png)
Desacetylcephalothin sodium
Overview
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Desacetylcephalothin sodium (Dacet), focusing on six unique fields:
Antibacterial Activity Studies
Desacetylcephalothin sodium is a metabolite of cephalothin, a first-generation cephalosporin antibiotic. It is often studied for its antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. Research has shown that while it has less antibacterial activity compared to cephalothin, it still plays a crucial role in understanding the pharmacokinetics and dynamics of cephalosporins .
Pharmacokinetics and Drug Metabolism
The study of Desacetylcephalothin sodium is essential in pharmacokinetics to understand how cephalothin is metabolized in the body. It helps in determining the drug’s absorption, distribution, metabolism, and excretion (ADME) profiles. This information is vital for optimizing dosing regimens and improving therapeutic efficacy .
Cerebrospinal Fluid Penetration
Desacetylcephalothin sodium has been studied for its ability to penetrate the cerebrospinal fluid (CSF). This is particularly important in the treatment of bacterial meningitis, where effective drug penetration into the CSF is crucial. Studies have shown that Desacetylcephalothin sodium penetrates the CSF more efficiently than cephalothin, which has implications for its use in treating central nervous system infections .
Green Analytical Chemistry
In the field of analytical chemistry, Desacetylcephalothin sodium is used to develop and optimize green analytical methods. These methods aim to reduce the use of toxic solvents and minimize environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and microbiological assays are employed to quantify Desacetylcephalothin sodium in various matrices, including pharmaceuticals, blood, and urine .
Therapeutic Efficacy in Experimental Models
Desacetylcephalothin sodium is used in experimental models to evaluate its therapeutic efficacy. For instance, in animal models of pneumococcal meningitis, it helps researchers understand the drug’s performance and potential shortcomings in treating bacterial infections. These studies are crucial for developing more effective treatment protocols .
Resistance Mechanism Studies
Research on Desacetylcephalothin sodium also focuses on understanding bacterial resistance mechanisms. By studying how bacteria respond to this compound, scientists can gain insights into resistance patterns and develop strategies to overcome them. This is particularly important in the context of rising antibiotic resistance .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
sodium;(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S2.Na/c17-5-7-6-23-13-10(12(19)16(13)11(7)14(20)21)15-9(18)4-8-2-1-3-22-8;/h1-3,10,13,17H,4-6H2,(H,15,18)(H,20,21);/q;+1/p-1/t10-,13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZLUULXMJGRPG-HTMVYDOJSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])CO.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])CO.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N2NaO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204034 | |
Record name | Desacetylcephalothin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desacetylcephalothin sodium | |
CAS RN |
5547-29-5 | |
Record name | Desacetylcephalothin sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005547295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desacetylcephalothin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Desacetylcephalothin Sodium compare to Cephalothin in terms of pharmacokinetics in neonates?
A: Desacetylcephalothin Sodium (DACET) is a metabolite of Cephalothin. Research has shown that both Cephalothin and DACET exhibit prolonged half-lives and delayed urinary excretion in neonates compared to older children. [] This suggests that dosage regimens may need to be adjusted in neonates to account for these differences in pharmacokinetics. Interestingly, the amount of DACET excreted in urine was found to be higher in neonates than in older children, and DACET also exhibited a longer half-life in neonates. [] This highlights the importance of understanding the specific metabolic pathways and excretion profiles of both the parent drug and its metabolites in different age groups.
Q2: Can High Pressure Liquid Chromatography (HPLC) be used to study the pharmacokinetics of Cephalothin and its metabolite DACET?
A: Yes, HPLC is a valuable tool for studying the pharmacokinetics of Cephalothin and DACET, especially in neonates and children. [] HPLC offers several advantages over traditional bioassays, including:
- Smaller sample volumes: HPLC requires significantly smaller plasma volumes (50 μl) compared to bioassays (200 μl), which is particularly beneficial in pediatric studies. []
- Faster analysis: HPLC provides results much faster (20 minutes) compared to the longer turnaround time of bioassays (18-20 hours). []
- Metabolite detection: HPLC can detect and quantify metabolites like DACET, providing a more complete picture of drug metabolism. []
- Simultaneous analysis: HPLC allows for the simultaneous measurement of multiple antibiotics, streamlining the analysis process. []
Q3: Beyond its role as a metabolite of Cephalothin, does DACET have other applications in scientific research?
A: While DACET is primarily recognized as a metabolite of Cephalothin, researchers have also explored its fluorescence properties. Studies have investigated the fluorescence decays of DACET in various solvent mixtures, comparing it to compounds like 4-(dimethylamino)benzonitrile. [] This research contributes to a deeper understanding of excited-state dynamics and intramolecular charge transfer phenomena, which are fundamental concepts in photochemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.